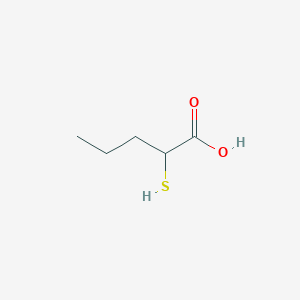

2-Mercaptovaleric acid

Description

Historical Perspectives and Initial Academic Explorations

The study of mercaptocarboxylic acids dates back to the mid-20th century, with initial research focusing on their synthesis and fundamental chemical behaviors. One of the notable early mentions of 2-mercaptovaleric acid (referred to as HMV) in scientific literature appeared in a 1974 study on the formation of iron(III) complexes with a series of 2-mercaptocarboxylic acids. niscpr.res.in This research highlighted the compound's ability to act as a ligand, a property stemming from its thiol and carboxyl functional groups. The preparation of this compound in this study was achieved through the reaction of α-bromovaleric acid with sodium thiostearate, followed by ammonolysis. niscpr.res.in This foundational work underscored the compound's role in coordination chemistry and provided a basis for its availability for further research. A later patent also listed this compound among other mercaptoalkanoic acids in a recovery process, suggesting its relevance in industrial contexts. google.com

Significance of Thiol-Containing Organic Acids in Advanced Chemical Systems

Thiol-containing organic acids, as a class, are of considerable importance in both chemistry and biochemistry due to the unique reactivity of the sulfhydryl (-SH) group. This functional group is a potent nucleophile and a mild reducing agent, and it exhibits a strong affinity for metal ions. researchgate.net These characteristics are central to their diverse applications.

In biological systems, the thiol group is a key component of the amino acid cysteine and the antioxidant tripeptide glutathione. It plays a crucial role in protein structure through the formation of disulfide bonds, participates in enzyme-catalyzed reactions, and is integral to cellular defense against oxidative stress. alfachem.cn

In the realm of materials science and nanotechnology, thiol-containing acids are widely used as capping agents or surface ligands for the synthesis of nanoparticles, particularly semiconductor quantum dots. researchgate.netingentaconnect.comworldscientific.com The thiol group strongly binds to the surface of the nanocrystals, providing stability and influencing their electronic and optical properties. While isomers like 3-mercaptovaleric acid and 5-mercaptovaleric acid are more commonly cited in this application, the fundamental principles of their utility are rooted in the properties of the thiol-acid bifunctionality that this compound also possesses. researchgate.networldscientific.com

Current Research Landscape and Emerging Areas for this compound

The current research landscape for this compound itself is not as broad as for its isomers. However, by examining the research on closely related mercapto acids, we can infer potential areas of interest for this compound. The primary area of application for mercaptovaleric acid isomers is in the synthesis of high-quality quantum dots (QDs). researchgate.networldscientific.com

Detailed research into various mercapto acids as capping agents has revealed that the position of the thiol group and the presence of side chains can significantly impact the properties of the resulting QDs, including their fluorescence and stability. researchgate.net For instance, studies comparing linear and branched mercapto acids have shown that branched structures can lead to QDs with narrower size distributions and stronger fluorescence. researchgate.net While specific studies on this compound in this context are limited, its structural features suggest it could be a subject for similar investigations to modulate QD properties.

Furthermore, the ability of thiol-containing compounds to interact with biological molecules continues to be an active area of research. For example, derivatives of mercaptopentanoic acid have been explored for their potential as enzyme inhibitors. alfachem.cn Given the established reactivity of its functional groups, this compound could potentially be investigated in similar biochemical or medicinal chemistry studies.

Below is a data table of the physicochemical properties of this compound.

| Property | Value | Source |

| Chemical Formula | C5H10O2S | bldpharm.comcymitquimica.com |

| Molecular Weight | 134.20 g/mol | bldpharm.comcymitquimica.com |

| CAS Number | 82001-52-3 | bldpharm.com |

| Appearance | Inquire | cymitquimica.com |

| Purity | ≥95% | cymitquimica.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-sulfanylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-2-3-4(8)5(6)7/h4,8H,2-3H2,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGGANUNCHXAQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313183 | |

| Record name | 2-Mercaptopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82001-52-3 | |

| Record name | 2-Mercaptopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82001-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercaptopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 2 Mercaptovaleric Acid

Classical Synthetic Pathways and Methodological Advancements

Classical synthetic routes to 2-Mercaptovaleric acid typically involve the introduction of a thiol group onto a valeric acid backbone. These methods are often well-established and have undergone advancements to improve efficiency and yield.

Direct Synthesis Approaches

Direct synthesis of this compound can be achieved through the nucleophilic substitution of a suitable leaving group at the α-position (C-2) of a valeric acid derivative with a sulfur nucleophile. A common and effective precursor for this transformation is 2-bromovaleric acid.

The reaction of 2-bromovaleric acid with a sulfur-containing nucleophile, such as sodium hydrosulfide (B80085) (NaSH), represents a direct pathway to the target molecule. This SN2 reaction involves the displacement of the bromide ion by the hydrosulfide ion.

Another established direct approach involves the use of thiourea (B124793). In this method, 2-bromovaleric acid is first reacted with thiourea to form an isothiouronium salt intermediate. Subsequent hydrolysis of this salt, typically under basic conditions, yields this compound. This method is often favored due to the solid, crystalline nature of the isothiouronium salt, which can be easily purified before the final hydrolysis step.

| Reactant | Reagent | Intermediate | Product | Key Considerations |

| 2-Bromovaleric acid | Sodium Hydrosulfide (NaSH) | Thiolate salt | This compound | Direct conversion, potential for side reactions. |

| 2-Bromovaleric acid | Thiourea, followed by NaOH | Isothiouronium salt | This compound | Intermediate can be isolated and purified, leading to a cleaner final product. |

Multi-step Total Synthesis Routes

Multi-step total synthesis provides an alternative approach to constructing the this compound molecule, often starting from more readily available or less expensive starting materials. While potentially longer, these routes can offer greater control over the introduction of functional groups and stereochemistry.

A plausible multi-step synthesis could commence with valeric acid. The first step would involve the α-bromination of valeric acid, a reaction commonly achieved using the Hell-Volhard-Zelinsky reaction. This reaction utilizes bromine and a catalytic amount of phosphorus tribromide (PBr₃) to selectively introduce a bromine atom at the α-position of the carboxylic acid, yielding 2-bromovaleric acid. Once 2-bromovaleric acid is synthesized, it can then be converted to this compound using one of the direct synthesis methods described previously, such as reaction with sodium hydrosulfide or thiourea followed by hydrolysis.

| Step | Starting Material | Reagents | Product | Reaction Type |

| 1 | Valeric acid | Br₂, PBr₃ (cat.) | 2-Bromovaleric acid | α-Halogenation (Hell-Volhard-Zelinsky) |

| 2 | 2-Bromovaleric acid | NaSH or 1. Thiourea, 2. NaOH | This compound | Nucleophilic Substitution |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical processes involved. This includes the use of less hazardous reagents, environmentally benign solvents, and the development of catalytic methods.

Environmentally Benign Reaction Conditions

Traditional methods for thiol synthesis often involve volatile and odorous low-molecular-weight thiols or toxic reagents like hydrogen sulfide (B99878). Green chemistry approaches seek to replace these with safer alternatives and to conduct reactions in more environmentally friendly media, such as water or under solvent-free conditions. jmaterenvironsci.com

The use of phase transfer catalysis (PTC) represents a significant green improvement for the synthesis of thiols from alkyl halides. acsgcipr.orgoperachem.com PTC allows the reaction between a water-soluble nucleophile (like sodium hydrosulfide) and an organic-soluble substrate (like an ester of 2-bromovaleric acid) to occur efficiently in a biphasic system, often using water as the bulk solvent and avoiding the need for hazardous organic solvents. dalalinstitute.comptfarm.pl This technique can lead to higher reaction rates, milder reaction conditions, and easier product separation. acsgcipr.org

| Green Chemistry Approach | Description | Advantages |

| Use of Water as a Solvent | Replacing volatile organic solvents with water reduces environmental pollution and safety hazards. jmaterenvironsci.com | Non-toxic, non-flammable, readily available, and inexpensive. |

| Phase Transfer Catalysis (PTC) | Facilitates reactions between reactants in different phases, enabling the use of aqueous solutions for nucleophiles. acsgcipr.orgoperachem.com | Avoids hazardous organic solvents, increases reaction rates, and simplifies work-up. dalalinstitute.comptfarm.pl |

| Solvent-Free Reactions | Conducting reactions without a solvent minimizes waste and can lead to higher efficiency. jmaterenvironsci.com | Reduced environmental impact, potential for higher reaction rates, and simplified purification. |

Sustainable Catalyst Development for this compound Production

The development of sustainable catalysts is a cornerstone of green chemistry. For the synthesis of this compound, research into recyclable catalysts for the key reaction steps can significantly improve the sustainability of the process. For instance, in the conversion of 2-bromoalkanoic acids to 2-mercaptoalkanoic acids, the use of a recyclable, solid-supported sulfur nucleophile could simplify product purification and reduce waste. While specific catalysts for this compound are not widely reported, the principles of heterogeneous catalysis are applicable. ias.ac.in

Asymmetric Synthesis and Chiral Resolution of Stereoisomers

This compound possesses a chiral center at the C-2 position, meaning it can exist as two enantiomers (R and S). As the biological activity of chiral molecules is often enantiomer-dependent, the synthesis of enantiomerically pure this compound is of significant interest.

One approach to obtaining a single enantiomer is through the kinetic resolution of a racemic mixture of this compound or a suitable precursor. wikipedia.orgnih.govrsc.orgnih.gov This process involves reacting the racemate with a chiral reagent or catalyst that reacts at different rates with the two enantiomers, allowing for the separation of the unreacted, enriched enantiomer. wikipedia.org Enzymatic kinetic resolution is a particularly powerful tool, where an enzyme selectively acts on one enantiomer of the racemic mixture. doi.orgpharmasalmanac.com For example, a lipase (B570770) could be used to selectively esterify one enantiomer of racemic this compound, allowing for the separation of the esterified enantiomer from the unreacted one. pharmasalmanac.com

Alternatively, asymmetric synthesis can be employed to directly produce a single enantiomer. This can be achieved by using a chiral auxiliary , a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. du.ac.inwikipedia.orgresearchgate.netyork.ac.ukchempedia.info For instance, a chiral auxiliary could be attached to a valeric acid derivative, followed by a stereoselective introduction of the thiol group at the C-2 position. The auxiliary is then removed to yield the enantiomerically enriched this compound.

| Method | Description | Key Features |

| Kinetic Resolution | Separation of enantiomers from a racemic mixture based on their different reaction rates with a chiral agent. wikipedia.orgnih.govrsc.orgnih.gov | Can be achieved using chemical or enzymatic methods. Maximum theoretical yield for the desired enantiomer is 50%. |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral reagents, catalysts, or auxiliaries. du.ac.inwikipedia.orgresearchgate.netyork.ac.ukchempedia.info | Can theoretically achieve 100% yield of the desired enantiomer. Offers greater control over stereochemistry. |

| - Chiral Auxiliary | A chiral molecule temporarily attached to the substrate to control the stereochemical outcome of a reaction. du.ac.inwikipedia.orgresearchgate.netyork.ac.ukchempedia.info | The auxiliary can often be recovered and reused. |

Enantioselective Synthesis of this compound

The enantioselective synthesis of α-mercapto carboxylic acids, including this compound, can be approached through various asymmetric strategies. One prominent method involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction, after which the auxiliary is removed to yield the desired enantiomerically enriched product. wikipedia.org While specific literature detailing the enantioselective synthesis of this compound is not abundant, methodologies applied to analogous α-substituted carboxylic acids can be extrapolated.

A common strategy involves the asymmetric alkylation of a glycine (B1666218) enolate equivalent, where a chiral auxiliary controls the facial selectivity of the incoming electrophile. For instance, chiral oxazolidinones, popularized by Evans, are widely used for stereoselective alkylation reactions. wikipedia.orgsantiago-lab.com In a hypothetical application to this compound, a chiral oxazolidinone could be acylated with a protected 2-thioacetyl acetic acid. Subsequent deprotonation and alkylation with a propyl halide would introduce the valeric acid side chain. The stereochemistry of this alkylation is dictated by the steric hindrance of the chiral auxiliary, leading to the preferential formation of one diastereomer. Finally, removal of the chiral auxiliary and deprotection of the thiol group would yield the enantiomerically enriched this compound.

Another approach could involve the asymmetric hydrogenation of a corresponding α,β-unsaturated precursor, although this is less common for this specific class of compounds. Biocatalytic methods, employing enzymes such as nitrilases for the dynamic kinetic resolution of α-thionitriles, have also emerged as a powerful tool for the enantioselective synthesis of α-thiocarboxylic acids. youtube.com

Diastereoselective Control in Derivative Formation

When this compound or its derivatives already possess a chiral center, subsequent reactions can be controlled to favor the formation of a specific diastereomer. This is particularly relevant in the synthesis of more complex molecules where new stereocenters are introduced.

For example, the aldol (B89426) reaction of an N-acyl oxazolidinone derived from this compound (with a protected thiol group) with an aldehyde would lead to the formation of two new stereocenters. The inherent chirality of the this compound moiety, combined with the directing effect of the chiral auxiliary, can lead to high diastereoselectivity in the formation of the aldol adduct. The stereochemical outcome can often be predicted using established models like the Zimmerman-Traxler model for aldol reactions involving boron enolates. researchgate.net

The diastereoselectivity of such reactions is highly dependent on the reaction conditions, including the choice of Lewis acid, base, and solvent, which influence the geometry of the enolate and the transition state of the reaction.

Application of Chiral Auxiliaries in this compound Chemistry

Chiral auxiliaries are organic compounds that can be temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.org As mentioned, Evans' oxazolidinones are a class of highly effective chiral auxiliaries for asymmetric alkylation and aldol reactions. wikipedia.orgsantiago-lab.comharvard.edu

In the context of this compound, a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, could be acylated with a suitable protected thioacetic acid derivative. The resulting N-acyloxazolidinone can then be deprotonated to form a chiral enolate. The subsequent alkylation with a propyl halide would proceed with high diastereoselectivity due to the steric shielding of one face of the enolate by the substituent on the chiral auxiliary.

The choice of the chiral auxiliary is critical and can influence the stereochemical outcome. For instance, pseudoephedrine can also be used as a chiral auxiliary, forming an amide with the carboxylic acid. libretexts.org The subsequent alkylation of the enolate derived from this amide also proceeds with high diastereoselectivity. After the desired stereocenter is set, the chiral auxiliary can be cleaved under mild conditions to afford the chiral carboxylic acid.

| Chiral Auxiliary | Typical Application | Key Features |

| Evans' Oxazolidinones | Asymmetric Alkylation, Asymmetric Aldol Reactions | High diastereoselectivity, predictable stereochemical outcome, commercially available. |

| Pseudoephedrine | Asymmetric Alkylation | Forms chiral amides, high diastereoselectivity, readily available. |

| Camphorsultam | Asymmetric Diels-Alder, Alkylation, and Aldol Reactions | Strong directing group, high diastereoselectivity. |

| (S)-(-)-4-benzyl-2-oxazolidinone | Asymmetric Alkylation | Induces high stereocontrol in the formation of α-substituted carboxylic acids. |

Derivatization Techniques for Functionalization and Analogue Design

The carboxylic acid and thiol moieties of this compound are amenable to a wide range of chemical transformations, allowing for the synthesis of diverse derivatives and analogues with potentially new properties and applications.

Esterification and Amidation Strategies

The carboxylic acid group of this compound can be readily converted into esters and amides through standard synthetic protocols.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (Fischer esterification). organic-chemistry.org The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed. For more sensitive substrates, milder conditions involving coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be employed. mdpi.com A potential challenge in the esterification of this compound is the presence of the free thiol group, which can be susceptible to oxidation. Therefore, protection of the thiol group, for instance as a thioester or a disulfide, might be necessary prior to esterification, followed by a deprotection step.

Amidation involves the reaction of the carboxylic acid with an amine. Direct reaction requires high temperatures to overcome the formation of the ammonium (B1175870) carboxylate salt. acs.org More commonly, the carboxylic acid is first activated using a coupling reagent. A wide variety of coupling reagents are available, including carbodiimides (DCC, EDCI), and uronium/guanidinium salts like HATU and HBTU. mdpi.com These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine to form the amide bond. As with esterification, the thiol group may require protection to avoid side reactions.

Thiol-Specific Derivatization Reactions

The thiol group of this compound is a versatile functional handle for a variety of derivatization reactions. Its nucleophilic nature allows it to participate in several transformations.

One of the most common reactions of thiols is alkylation , where the thiol is treated with a base to form a thiolate, which then reacts with an alkyl halide to form a thioether. This reaction is generally high-yielding and allows for the introduction of a wide range of alkyl, aryl, and functionalized groups onto the sulfur atom.

Thiols can also undergo Michael addition to α,β-unsaturated carbonyl compounds. nih.gov This reaction, which is typically base-catalyzed, results in the formation of a new carbon-sulfur bond at the β-position of the carbonyl compound.

Another important reaction is the formation of disulfides . Thiols can be oxidized under mild conditions to form disulfide bonds. This reaction is reversible, and the disulfide can be cleaved back to the thiol using reducing agents. This property is often utilized for protecting the thiol group during other synthetic transformations.

Furthermore, the thiol group can react with various electrophilic reagents. For example, reaction with maleimides is a common strategy for bioconjugation, forming a stable thioether linkage. nih.govnih.gov

Design and Synthesis of Novel this compound Analogues

The synthetic methodologies described above can be employed to design and synthesize a wide array of novel analogues of this compound. By modifying the alkyl chain, the carboxylic acid, or the thiol group, the physicochemical and biological properties of the molecule can be systematically altered.

For instance, the alkyl chain can be varied in length, branching, or by introducing cyclic or aromatic moieties. This can be achieved by using different alkylating agents in the asymmetric synthesis starting from a protected thio-glycolic acid derivative and a chiral auxiliary.

The carboxylic acid can be replaced with other acidic functional groups, such as phosphonic acids or tetrazoles, which can be synthesized from the corresponding ester or amide derivatives. The synthesis of phosphonic acid analogues of amino acids, for example, often involves the Arbuzov reaction. nih.gov

Functionalization of the thiol group, as discussed previously, allows for the introduction of a wide range of substituents, leading to the creation of thioethers, disulfides, and other sulfur-containing derivatives. The synthesis of analogues with modified ring structures, as seen in the development of retinoic acid analogues, can also provide insights into structure-activity relationships.

The combination of stereocontrolled synthesis and diverse derivatization techniques provides a powerful platform for the exploration of the chemical space around this compound, paving the way for the discovery of new compounds with tailored properties.

Advanced Spectroscopic and Structural Elucidation of 2 Mercaptovaleric Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution ¹H and ¹³C NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental level of structural analysis for 2-Mercaptovaleric acid.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals would be expected for the acidic proton of the carboxyl group, the proton on the carbon bearing the thiol group (α-proton), the protons of the methylene (B1212753) groups in the alkyl chain, and the terminal methyl group protons. The chemical shift of the carboxylic acid proton typically appears far downfield (around 10-12 ppm) and is often broad. libretexts.org The α-proton, being adjacent to both the carboxylic acid and the thiol group, would be expected in the 2-3 ppm region. libretexts.org The methylene and methyl protons would resonate at higher fields.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum (170-185 ppm). libretexts.org The carbon atom attached to the thiol group would also have a specific chemical shift, influenced by the electronegativity of the sulfur atom. The remaining alkyl chain carbons would appear at higher field strengths. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | 10-12 | 170-185 |

| CH-SH | ~3.0-3.5 | ~40-50 |

| CH₂ | ~1.4-1.8 | ~20-35 |

| CH₂ | ~1.3-1.6 | ~20-30 |

| CH₃ | ~0.9 | ~10-15 |

Note: These are predicted values based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To establish the connectivity between atoms and overcome signal overlap that may occur in one-dimensional spectra, multidimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment reveals proton-proton couplings, typically over two to three bonds. emerypharma.com For this compound, a COSY spectrum would show cross-peaks connecting the α-proton to the adjacent methylene protons, and sequentially along the alkyl chain, confirming the valeric acid backbone. oxinst.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. researchgate.net An HSQC spectrum of this compound would show a cross-peak for each C-H bond, definitively assigning which proton signal corresponds to which carbon signal. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. ceitec.cz This is particularly useful for identifying connections across quaternary carbons or heteroatoms. In the context of this compound, an HMBC spectrum would show a correlation from the α-proton to the carbonyl carbon of the carboxylic acid, confirming the position of the thiol group.

Dynamic NMR Studies of Conformations and Molecular Interactions

Dynamic NMR (DNMR) studies can provide insights into conformational changes and molecular interactions that occur on the NMR timescale. For this compound, variable temperature NMR experiments could be employed to study the rotation around the C-C bonds of the alkyl chain and to investigate the dynamics of hydrogen bonding involving the carboxylic acid and thiol groups. These studies can reveal information about the preferred conformations of the molecule in solution and the energetics of intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. nih.gov For this compound (C₅H₁₀O₂S), HRMS would yield a precise mass measurement that can distinguish it from other compounds with the same nominal mass but different elemental formulas. This is a critical step in confirming the identity of the compound.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where precursor ions are selected and then fragmented to produce product ions. researchgate.net The resulting fragmentation pattern provides a "fingerprint" of the molecule, offering valuable structural information.

For this compound, common fragmentation pathways for carboxylic acids would be expected. These include the loss of water (M-18), the loss of the carboxyl group as COOH (M-45), and cleavage of the alkyl chain. libretexts.orgdocbrown.info The presence of the sulfur atom would also lead to characteristic fragmentation patterns. Analysis of the MS/MS spectrum would allow for the confirmation of the valeric acid structure and the location of the mercapto group.

Table 2: Expected Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z of Fragment Ion | Proposed Neutral Loss | Proposed Fragment Structure |

| [M-H₂O]⁺ | H₂O | Cyclized or dehydrated structure |

| [M-SH]⁺ | •SH | Valeric acid cation |

| [M-COOH]⁺ | •COOH | 2-Thiopentyl cation |

| [M-C₂H₅]⁺ | •C₂H₅ | Fragment from alkyl chain cleavage |

| [M-C₃H₇]⁺ | •C₃H₇ | Fragment from alkyl chain cleavage |

Note: The specific fragmentation pattern can be influenced by the ionization method and collision energy.

Ionization Techniques and Fragmentation Pathways

The mass spectrometric analysis of this compound is crucial for its structural confirmation and involves various ionization techniques that influence its subsequent fragmentation. The choice of ionization method, ranging from "hard" techniques like Electron Ionization (EI) to "soft" techniques such as Electrospray Ionization (ESI), dictates the extent of fragmentation observed in the mass spectrum. emory.eduacdlabs.comwiley-vch.de

Electron Ionization (EI): As a hard ionization technique, EI subjects the analyte to a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M•+) that is often unstable. emory.edu This high internal energy results in extensive and compound-specific fragmentation. wiley-vch.de For this compound, the molecular ion would be at m/z 134. Key fragmentation pathways in EI are predictable based on the functional groups present:

Alpha-Cleavage: This is a common pathway for both the carboxylic acid and thiol groups. libretexts.org Cleavage of the bond between C1 and C2 would result in the loss of the carboxyl group (•COOH, 45 u) or the formation of the acylium ion [M-OH]+. A significant fragmentation involves cleavage alpha to the sulfur atom, breaking the C2-C3 bond, which can lead to resonance-stabilized fragments.

McLafferty Rearrangement: This rearrangement is possible in molecules with a sufficiently long alkyl chain and a carbonyl group. libretexts.org It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond, resulting in the loss of a neutral alkene.

Loss of Small Neutral Molecules: The loss of water (H₂O, 18 u) from the carboxylic acid group or hydrogen sulfide (B99878) (H₂S, 34 u) are also plausible fragmentation pathways. researchgate.net Decarboxylation, the loss of carbon dioxide (CO₂, 44 u), is another characteristic fragmentation for carboxylic acids. researchgate.netnih.gov

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules, generating ions from a solution. acdlabs.comuky.eduiastate.edu It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation. uky.eduiastate.edu For this compound, this would correspond to ions at m/z 135 and m/z 133, respectively.

Tandem mass spectrometry (MS/MS) is then employed to induce and analyze fragmentation. Under Collision-Induced Dissociation (CID), the deprotonated molecule [M-H]⁻ of similar mercapturic acid derivatives characteristically loses the sulfur atom or undergoes decarboxylation. researchgate.net For α-hydroxycarboxylic acids, common CID fragmentations include the loss of formic acid or carbon dioxide, pathways that could be analogous for α-mercaptocarboxylic acids. nih.gov

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Plausible Fragmentation Pathway |

| EI | 134 [M]•+ | 89 | 45 (•COOH) | Alpha-cleavage at C1-C2 |

| EI | 134 [M]•+ | 117 | 17 (•OH) | Loss of hydroxyl radical |

| EI | 134 [M]•+ | 101 | 33 (•SH) | Loss of sulfhydryl radical |

| EI | 134 [M]•+ | 75 | 59 (CH₃CH₂CH₂) | Cleavage of propyl radical at C2-C3 |

| ESI (-) | 133 [M-H]⁻ | 89 | 44 (CO₂) | Decarboxylation |

| ESI (-) | 133 [M-H]⁻ | 99 | 34 (H₂S) | Loss of hydrogen sulfide |

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are indispensable for identifying the functional groups within a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is dominated by absorptions corresponding to its carboxylic acid and thiol moieties.

O-H Stretch: The hydroxyl group of the carboxylic acid gives rise to a very broad and strong absorption band, typically in the range of 2500-3300 cm⁻¹. This broadening is a result of extensive intermolecular hydrogen bonding, which forms dimers in the condensed phase. youtube.com

C-H Stretch: Absorptions from the stretching of C-H bonds in the propyl chain appear just below 3000 cm⁻¹. Asymmetric and symmetric stretching of methyl (CH₃) and methylene (CH₂) groups are typically observed between 2850 and 2960 cm⁻¹. rsc.org

S-H Stretch: The thiol S-H stretching vibration gives a characteristically weak but sharp absorption band in the region of 2550-2600 cm⁻¹. The disappearance of this peak upon salt formation or bonding to a surface is a clear indicator of the deprotonation of the thiol group. nih.govresearchgate.net

C=O Stretch: The carbonyl (C=O) stretch of the carboxylic acid is one of the most intense and prominent peaks in the spectrum, typically appearing between 1700-1725 cm⁻¹ for a hydrogen-bonded dimer and around 1760 cm⁻¹ for the monomeric form. youtube.comnih.gov

C-O Stretch and O-H Bend: The spectrum also features C-O stretching and in-plane O-H bending vibrations, which are coupled and appear in the 1210-1440 cm⁻¹ region. youtube.com

Table 2: Characteristic FTIR Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad | Characteristic of hydrogen-bonded dimers. |

| C-H Stretch | Alkyl Chain | 2850 - 2960 | Medium to Strong | Asymmetric and symmetric stretches of CH₂ and CH₃. |

| S-H Stretch | Thiol | 2550 - 2600 | Weak, Sharp | Often obscured by the broad O-H stretch. |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Very Strong | Position is sensitive to hydrogen bonding. |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Medium | Coupled with O-H bending. |

| O-H Bend | Carboxylic Acid | 1395 - 1440 | Medium | In-plane bending. |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While polar bonds like C=O are strong in the IR, non-polar and symmetric bonds are often more intense in the Raman spectrum.

S-H and C-S Stretches: The S-H stretch (around 2570 cm⁻¹) and the C-S stretch (600-700 cm⁻¹) are typically strong and easily identifiable in Raman spectra, making it a powerful tool for studying thiols. osti.gov

C-H Stretches: The C-H stretching modes of the alkyl chain are also prominent in the 2800-3000 cm⁻¹ region. researchgate.net

C=O Stretch: The carbonyl stretch is also visible in the Raman spectrum, typically around 1640-1680 cm⁻¹ for the hydrogen-bonded dimer.

Raman spectroscopy, particularly Surface-Enhanced Raman Spectroscopy (SERS), is highly effective for studying the adsorption behavior of mercapto-acids on metal surfaces, as the thiol group readily binds to metals like silver and gold. osti.govnih.gov

Table 3: Key Raman Shifts for this compound

| Vibrational Mode | Functional Group | Typical Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch | Alkyl Chain | 2800 - 3000 | Strong |

| S-H Stretch | Thiol | ~2570 | Strong |

| C=O Stretch | Carboxylic Acid | 1640 - 1680 | Medium |

| CH₂/CH₃ Bending | Alkyl Chain | 1300 - 1470 | Medium |

| C-C Stretch | Alkyl Skeleton | 800 - 1200 | Medium |

| C-S Stretch | Thiol | 600 - 700 | Strong |

Chiroptical Spectroscopy for Stereochemical Analysis

This compound is a chiral molecule due to the stereocenter at the C2 position. Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for analyzing its three-dimensional structure. wikipedia.org

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org This phenomenon occurs in spectral regions where the molecule has a chromophore. In this compound, the primary chromophore is the carbonyl group of the carboxylic acid, which exhibits an n → π* electronic transition typically in the 200-220 nm region.

The sign and magnitude of the CD signal, known as the Cotton effect, are highly sensitive to the stereochemical environment around the chromophore. libretexts.org For chiral carboxylic acids, the sign of the Cotton effect associated with the n → π* transition can often be correlated with the absolute configuration (R or S) at the α-carbon. nih.gov The presence of the sulfur atom at the chiral center directly influences the electronic environment of the carbonyl chromophore, affecting the precise wavelength and intensity of the CD band.

Optical Rotatory Dispersion (ORD)

ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgleidenuniv.nl An ORD spectrum displays a characteristic curve, and in the region of a chromophore's absorption, it shows anomalous dispersion known as a Cotton effect. libretexts.org

Positive Cotton Effect: If the optical rotation first increases to a peak at a longer wavelength before decreasing sharply to a trough at a shorter wavelength, it is a positive Cotton effect. libretexts.org

Negative Cotton Effect: The opposite behavior, with a trough followed by a peak, is a negative Cotton effect. libretexts.org

The sign of the Cotton effect in the ORD spectrum of this compound is directly related to its CD spectrum and provides the same stereochemical information. libretexts.org ORD curves are valuable for determining the absolute configuration of chiral molecules by comparing the observed Cotton effect to established rules or to the ORD spectra of compounds with known configurations. libretexts.orgresearchgate.net

X-ray Crystallography and Solid-State Structural Determination

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This method provides precise information regarding bond lengths, bond angles, and conformational details of molecules in the solid state. For this compound and its derivatives, X-ray crystallography can elucidate the packing of molecules in the crystal lattice, intermolecular interactions such as hydrogen bonding, and the absolute configuration of chiral centers.

Single-Crystal X-ray Diffraction of this compound Complexes/Derivatives

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the molecular structure of crystalline compounds. The technique involves directing a beam of X-rays onto a single crystal of the material. The subsequent diffraction pattern is recorded and analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined with high precision.

The type of information that would be obtained from a hypothetical single-crystal X-ray diffraction study of a this compound derivative is presented in the interactive table below. This table illustrates the typical crystallographic parameters that are determined in such an analysis.

| Crystallographic Parameter | Description | Hypothetical Value |

| Crystal System | The crystal system describes the symmetry of the crystal lattice. | Monoclinic |

| Space Group | The space group is a mathematical description of the symmetry of the crystal. | P2₁/c |

| a (Å) | Unit cell dimension. | 10.123 |

| b (Å) | Unit cell dimension. | 5.456 |

| c (Å) | Unit cell dimension. | 12.789 |

| α (°) | Unit cell angle. | 90 |

| β (°) | Unit cell angle. | 105.34 |

| γ (°) | Unit cell angle. | 90 |

| Volume (ų) | The volume of the unit cell. | 680.1 |

| Z | The number of molecules in the unit cell. | 4 |

Powder X-ray Diffraction for Polymorph Analysis

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline nature of a solid sample. creative-biostructure.com It is particularly valuable for identifying different crystalline forms, or polymorphs, of a compound. creative-biostructure.comrigaku.com Polymorphism is the ability of a substance to exist in two or more crystalline phases that have different arrangements and/or conformations of the molecules in the crystal lattice. rigaku.com Different polymorphs of a substance can exhibit distinct physical and chemical properties, including solubility, melting point, and stability. creative-biostructure.com

In the context of this compound and its derivatives, PXRD would be instrumental in screening for and characterizing any existing polymorphic forms. The analysis involves irradiating a powdered sample with X-rays and measuring the intensity of the diffracted beams at different angles. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase.

A typical PXRD analysis for potential polymorphs of a this compound derivative would involve comparing the diffraction patterns of samples obtained under different crystallization conditions. The presence of different peak positions and/or intensities in the diffraction patterns would indicate the existence of multiple polymorphs. The data obtained from such an analysis can be presented in a table format, highlighting the characteristic diffraction peaks for each polymorphic form.

Below is an interactive table representing hypothetical PXRD data for two polymorphic forms of a this compound derivative.

| Polymorph | Characteristic 2θ Peaks (°) |

| Form A | 10.2, 15.5, 20.8, 25.1 |

| Form B | 11.5, 16.3, 22.1, 26.7 |

Biochemical and Mechanistic Investigations of 2 Mercaptovaleric Acid in Model Systems

Enzymatic Interactions and Biocatalysis Studies

2-Mercaptovaleric acid, a thiol-containing carboxylic acid, presents a fascinating subject for enzymatic and biocatalysis research. Its structure suggests potential interactions with a variety of enzymes, where it could act as a substrate, an inhibitor, or an activator, influencing catalytic activity through several mechanisms.

Substrate Recognition and Binding Mechanisms

The recognition and binding of this compound to an enzyme's active site are governed by the principles of molecular recognition, involving a combination of electrostatic interactions, hydrogen bonding, hydrophobic interactions, and disulfide bond formation. The carboxylate group of this compound is likely to interact with positively charged amino acid residues, such as lysine or arginine, or form hydrogen bonds with polar residues within the active site. The thiol group, a key feature of this molecule, can participate in hydrogen bonding or, more significantly, form covalent disulfide bonds with cysteine residues in the enzyme, a mechanism often observed in the binding of thiol-containing compounds.

The valeric acid backbone, with its five-carbon chain, contributes to the molecule's hydrophobicity, suggesting that it may favorably interact with nonpolar pockets within the enzyme's active site. The specificity of an enzyme for this compound would depend on the precise geometry and chemical nature of its active site, allowing for a snug fit that optimizes these binding interactions. The induced-fit model of enzyme-substrate binding suggests that the initial interaction of this compound could lead to conformational changes in the enzyme, further enhancing the binding affinity and positioning the substrate for catalysis jackwestin.com.

Interactive Data Table: Potential Enzyme-Substrate Interactions for this compound

| Functional Group of this compound | Potential Interacting Enzyme Residue | Type of Interaction |

| Carboxylate (-COOH) | Arginine, Lysine, Histidine | Ionic Bonding, Hydrogen Bonding |

| Thiol (-SH) | Cysteine | Covalent Disulfide Bond |

| Thiol (-SH) | Serine, Threonine, Asparagine, Glutamine | Hydrogen Bonding |

| Alkyl Chain (-C4H9) | Leucine, Isoleucine, Valine, Phenylalanine | Hydrophobic Interactions |

Role in Enzyme Inhibition or Activation

This compound has the potential to act as either an enzyme inhibitor or an activator. Its role would be highly dependent on the specific enzyme and the nature of its interaction.

As an enzyme inhibitor , this compound could function through several mechanisms:

Competitive Inhibition : If this compound structurally resembles the natural substrate of an enzyme, it could compete for binding to the active site, thereby blocking the substrate from binding and reducing the enzyme's catalytic rate. The effectiveness of competitive inhibition would depend on the relative concentrations of the inhibitor and the substrate, as well as their respective affinities for the active site jackwestin.com.

Non-competitive Inhibition : this compound might bind to an allosteric site on the enzyme, a location distinct from the active site. This binding could induce a conformational change in the enzyme that alters the shape of the active site, reducing its efficiency in converting substrate to product. In this scenario, the inhibitor does not directly compete with the substrate for binding to the active site jackwestin.com.

Irreversible Inhibition : The reactive thiol group of this compound could form a stable, covalent bond with a crucial amino acid residue in the enzyme's active site, such as a cysteine or serine. This would lead to the permanent inactivation of the enzyme jackwestin.com.

As an enzyme activator , the binding of this compound to an allosteric site could induce a conformational change that increases the enzyme's affinity for its substrate or enhances its catalytic efficiency. Molecules that increase the activity of an enzyme are known as activators nih.gov.

Mechanistic Enzymology of Reactions Involving this compound

The mechanistic enzymology of reactions involving this compound would be dictated by the specific enzyme catalyzing the reaction. The thiol and carboxylic acid functional groups are the most likely sites of enzymatic transformation.

Potential enzymatic reactions could include:

Oxidation of the Thiol Group : Enzymes such as thiol oxidases could catalyze the oxidation of the sulfhydryl group to form a disulfide or further oxidation products.

S-Conjugation : Glutathione S-transferases could catalyze the conjugation of this compound to various electrophilic substrates, a common detoxification pathway in many organisms.

Acyl-CoA Synthesis : The carboxylate group could be activated by an acyl-CoA synthetase to form 2-mercaptovaleryl-CoA. This thioester could then enter various metabolic pathways, such as a modified form of beta-oxidation.

The study of the kinetics of these reactions, including the determination of Michaelis-Menten constants (Km and Vmax), would provide valuable insights into the efficiency and mechanism of the enzymatic process.

Metabolic Pathways in Microbial Systems and Lower Organisms

The metabolic fate of this compound in microbial systems and lower organisms is likely to involve pathways that can handle both the thiol and the carboxylic acid functionalities.

Biosynthesis of this compound (if naturally occurring)

While the natural occurrence of this compound in microbial systems is not well-documented, its biosynthesis, if it were to occur, would likely originate from amino acid or fatty acid metabolic pathways. A plausible biosynthetic route could involve the modification of a five-carbon amino acid precursor, such as leucine or isoleucine, or the derivatization of valeric acid. The introduction of the thiol group could be catalyzed by enzymes such as cysteine synthases or through the action of sulfurtransferases.

Biotransformation and Degradation Pathways

Microorganisms possess a remarkable diversity of metabolic pathways for the degradation of organic compounds. The biotransformation and degradation of this compound would likely proceed through pathways that are common for other mercaptocarboxylic acids and fatty acids.

A probable degradation pathway would be a modified form of β-oxidation . This would likely involve the initial activation of the carboxylate group to 2-mercaptovaleryl-CoA. The subsequent steps of oxidation, hydration, and thiolytic cleavage would proceed, shortening the carbon chain by two carbons in each cycle. The presence of the thiol group at the C2 position would necessitate specific enzymes that can accommodate this substitution. The sulfur atom might be removed early in the pathway by a desulfurase enzyme or could be retained through the initial cycles of β-oxidation.

Another potential biotransformation route is through the mercapturic acid pathway , which is a major route for the biotransformation of xenobiotic and endobiotic electrophilic compounds nih.gov. This pathway involves the initial conjugation with glutathione, followed by a series of enzymatic cleavages to yield a cysteine conjugate, which is then N-acetylated to form a mercapturic acid nih.gov. While this is typically a detoxification pathway, components of it could be involved in the metabolism of this compound.

Interactive Data Table: Potential Microbial Degradation Pathways for this compound

| Pathway | Key Enzymes | Initial Step | Intermediate Products | Final Products |

| Modified β-Oxidation | Acyl-CoA Synthetase, Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, Thiolase | Activation to 2-mercaptovaleryl-CoA | Shorter-chain mercaptoacyl-CoAs | Acetyl-CoA, Propanoyl-CoA, Hydrogen Sulfide (B99878) |

| Mercapturic Acid Pathway | Glutathione S-transferase, γ-Glutamyltransferase, Dipeptidase, N-Acetyltransferase | Conjugation with Glutathione | Glutathione conjugate, Cysteine conjugate | N-acetylcysteine conjugate |

| Desulfurization | Desulfurase | Removal of the thiol group | Valeric acid | Intermediates of fatty acid metabolism |

Role as a Precursor in Polythioester Biosynthesis in Bacteria

Bacteria, particularly species like Ralstonia eutropha, are known to synthesize polythioesters (PTEs), which are sulfur-containing analogues of polyhydroxyalkanoates (PHAs). These biopolymers are of interest due to their potential applications as biodegradable plastics. The biosynthesis of PTEs involves the incorporation of mercaptoalkanoic acids as monomeric units. While direct studies on the utilization of this compound as a precursor for PTE biosynthesis are not extensively documented, research on structurally related compounds provides strong evidence for its potential role.

Studies have demonstrated that Ralstonia eutropha can incorporate various mercaptoalkanoic acids into copolymers of poly(3-hydroxybutyrate) (P(3HB)). For instance, when cultivated in the presence of 3-mercaptopropionic acid (3MP) or 3,3'-thiodipropionic acid (TDP), R. eutropha produces a P(3HB-co-3MP) copolymer nih.gov. Furthermore, 3-mercaptovaleric acid (3MV) has been identified as a precursor for PTE biosynthesis in this bacterium, leading to the formation of a copolymer consisting mainly of 3HB with small amounts of 3MV and 3-hydroxyvalerate nih.gov. The incorporation of these sulfur-containing monomers is dependent on the specificity of the PHA synthase enzyme and the metabolic pathways that can convert the precursor into a suitable substrate for polymerization.

The general mechanism for the biosynthesis of PTEs involves the activation of the mercaptoalkanoic acid to its coenzyme A (CoA) thioester, which is then utilized by the PHA synthase. The ability of bacteria to utilize a range of mercapto- and hydroxyalkanoic acids as precursors has been a subject of investigation to expand the diversity of obtainable biopolymers ed.ac.uk. Given that 3-mercaptovaleric acid is incorporated, it is highly probable that this compound could also serve as a precursor, potentially leading to the synthesis of a novel PTE with distinct material properties. The position of the thiol group on the valeric acid backbone would influence the structure and, consequently, the physical and chemical characteristics of the resulting polymer.

Table 1: Incorporation of Mercaptoalkanoic Acids in Bacterial Polythioesters

| Precursor Substrate | Bacterial Strain | Resulting Copolymer | Monomer Incorporation |

|---|---|---|---|

| 3-Mercaptopropionic acid | Ralstonia eutropha | P(3HB-co-3MP) | Documented nih.gov |

| 3,3'-Thiodipropionic acid | Ralstonia eutropha | P(3HB-co-3MP) | Documented nih.gov |

| 3,3'-Dithiodipropionic acid | Ralstonia eutropha | P(3HB-co-3MP) | Documented nih.gov |

| 3-Mercaptovaleric acid | Ralstonia eutropha | P(3HB-co-3MV-co-3HV) | Low amounts (<5 mol%) nih.gov |

| 3-Mercapto-2-methylpropionic acid | Engineered Escherichia coli | P(3HB-co-3M2MP) | Up to 54.8 mol% nih.gov |

Molecular Target Identification and Binding Mechanisms in vitro

The interaction of this compound with specific protein receptors is an area that warrants investigation. As a short-chain fatty acid with a reactive thiol group, it has the potential to interact with a variety of receptors. Short-chain fatty acids (SCFAs) are known to be ligands for a class of G protein-coupled receptors (GPCRs), namely free fatty acid receptors 2 and 3 (FFAR2 and FFAR3) mdpi.comnih.gov. These receptors are involved in various physiological processes, and their activation by SCFAs like acetate, propionate, and butyrate has been well-characterized mdpi.comyoutube.com.

While there is no direct evidence of this compound binding to these receptors, its structural similarity to endogenous SCFAs suggests it could be a potential ligand. The presence of the thiol group would introduce a unique chemical feature that could influence binding affinity and receptor activation. In vitro binding assays using cell-free systems, such as isolated cell membranes expressing these receptors, would be a crucial first step in identifying potential molecular targets. Such studies would typically involve competitive binding experiments with known radiolabeled ligands to determine the binding affinity of this compound nih.gov.

Furthermore, macrophages are known to express scavenger receptors like CD36 and SRA, which are involved in the phagocytosis of extracellular lipids frontiersin.org. Given the fatty acid nature of this compound, its potential interaction with these receptors in a cell-free system could also be explored.

The chemical structure of this compound allows for various non-covalent interactions with biomolecules, which are fundamental to its potential biological activity and distribution. These weak interactions, including hydrogen bonds, van der Waals forces, and ionic interactions, collectively contribute to the stability of molecular complexes youtube.com.

The thiol group of this compound is a key functional group that can participate in specific non-covalent interactions. For instance, the sulfur atom in a thiol group can act as a hydrogen bond acceptor, and the hydrogen atom of the thiol can act as a hydrogen bond donor. These interactions are important in determining the three-dimensional structure of proteins where cysteine residues are involved uva.es. It is therefore plausible that this compound could form hydrogen bonds with amino acid residues in the binding pockets of proteins.

A significant biomolecule with which this compound is likely to interact non-covalently is serum albumin. Serum albumin is the most abundant protein in blood plasma and is known to bind a wide variety of small molecules, including fatty acids nih.gov. The binding of fatty acids to albumin is primarily driven by hydrophobic and electrostatic interactions nih.gov. The valeric acid chain of this compound would likely interact with the hydrophobic pockets of albumin, while the carboxylate group could form ionic bonds with positively charged amino acid residues. The thiol group could further contribute to the binding affinity through hydrogen bonding or other weak interactions.

Table 2: Potential Non-Covalent Interactions of this compound

| Type of Interaction | Interacting Group on this compound | Potential Biomolecular Partner |

|---|---|---|

| Ionic Interaction | Carboxylate group | Basic amino acid residues (e.g., Lysine, Arginine) in proteins |

| Hydrogen Bonding | Thiol group (as donor or acceptor), Carboxylate group | Polar amino acid residues, water molecules |

| Hydrophobic Interaction | Aliphatic chain | Hydrophobic pockets in proteins (e.g., serum albumin) |

| van der Waals Forces | Entire molecule | Any closely approaching biomolecule |

Cellular and Subcellular Localization Studies in vitro Models (Non-Human)

The cellular uptake and subsequent intracellular distribution of this compound are critical determinants of its potential biological effects. As a small, lipophilic molecule, it is expected to be able to cross cell membranes. The general toxicokinetics of mercaptans indicate that they can be absorbed and distributed to various organs and tissues nih.gov.

The uptake of short-chain fatty acids by intestinal cells is known to be modulated by factors such as the presence of other SCFAs nih.govresearchgate.net. This suggests that specific transport mechanisms may be involved in the cellular uptake of this compound. In addition to passive diffusion, carrier-mediated transport could play a role. The presence of the thiol group might also influence its uptake, as some thiol-containing compounds have been shown to have specific uptake mechanisms.

Once inside the cell, this compound would be expected to distribute between the aqueous cytoplasm and lipid-rich compartments based on its physicochemical properties. Its metabolism within the cell, likely involving the thiol group and the carboxylic acid, would also influence its steady-state concentration and localization. Studies using radiolabeled this compound in cultured non-human cells would be necessary to quantify its uptake and determine its distribution profile.

The subcellular localization of xenobiotics is often dictated by their physicochemical properties, which can lead to their accumulation in specific organelles nih.gov. For this compound, its acidic nature and lipophilicity suggest that it could potentially accumulate in compartments with a more alkaline pH or in lipid-rich structures.

Mitochondria are a potential target for the accumulation of this compound. The mitochondrial matrix is more alkaline than the cytoplasm, which can lead to the trapping of acidic compounds. Furthermore, some mercaptans have been shown to affect mitochondrial function, suggesting their presence within this organelle nih.gov. The accumulation of this compound in mitochondria could have implications for cellular energy metabolism and redox status.

The endoplasmic reticulum and other membranous organelles could also be sites of accumulation due to the lipophilic nature of the valeric acid chain. The fate of xenobiotic fatty acid conjugates can involve their incorporation into cellular lipids and membranes, which could also be a pathway for this compound nih.gov. To definitively determine the organelle-specific targeting of this compound, studies employing techniques such as subcellular fractionation followed by quantification, or the use of fluorescently tagged analogues in live-cell imaging, would be required.

Computational and Theoretical Chemistry Studies of 2 Mercaptovaleric Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding a molecule at the electronic level. These methods, such as Density Functional Theory (DFT), are used to predict a wide range of molecular properties. However, dedicated studies applying these methods to 2-Mercaptovaleric acid are not found in the reviewed literature.

Electronic Structure Elucidation

There are no specific studies detailing the electronic structure of this compound. Such an analysis would typically include the calculation and interpretation of molecular orbitals (HOMO-LUMO), electron density distribution, and electrostatic potential maps. While these properties could be calculated, published research containing and discussing these findings for this specific molecule is not available.

Reactivity Predictions and Transition State Analysis

Spectroscopic Parameter Simulations

Computational simulations of spectroscopic parameters (e.g., IR, Raman, NMR spectra) are powerful tools for interpreting experimental data. While studies on similar molecules like 2-oxovaleric acid exist, which compare theoretical calculations with experimental spectra, no such detailed analysis has been published for this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insight into the dynamic behavior of molecules over time, including their movements, conformational changes, and interactions with their environment.

Conformational Analysis and Flexibility

A formal conformational analysis of this compound, identifying stable conformers and the energy barriers between them, has not been documented in scientific literature. The flexibility of the valeric acid chain and the rotation around the C-S and C-C bonds are key aspects that remain to be computationally explored and published.

Solvation Effects and Solvent Interactions

The interaction of this compound with various solvents is a critical factor in its chemical behavior in solution. However, molecular dynamics studies specifically modeling the solvation shell, hydrogen bonding network, and thermodynamic parameters of solvation for this compound are absent from the available literature. General principles of how carboxylic acids and thiols are solvated are well-understood, but specific quantitative data for this molecule is not available.

Molecular Recognition and Binding Dynamics (e.g., protein-ligand docking)

Molecular recognition studies involving this compound focus on its potential interactions with biological macromolecules, particularly proteins. Computational methods like protein-ligand docking are employed to predict the binding mode and affinity of a ligand within the active site of a target protein. hubspotusercontent-na1.net These simulations are crucial for understanding the structural basis of molecular recognition and for guiding the design of new therapeutic agents. nih.gov

The process begins with the three-dimensional structures of both the ligand (this compound) and the target protein. Molecular docking algorithms then explore various possible conformations and orientations of the ligand within the protein's binding site, a process known as pose generation. Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The sulfur atom in the thiol group of this compound can play a significant role in these interactions, potentially forming sulfur bonding interactions with Lewis bases in the protein backbone or side chains. nih.govacs.org

Following the initial docking, molecular dynamics (MD) simulations can be performed to analyze the dynamic stability of the predicted protein-ligand complex over time. nih.gov MD simulations model the atomic movements, providing insights into the flexibility of the complex and the persistence of key interactions, such as hydrogen bonds or hydrophobic contacts, in a simulated physiological environment. researchgate.net

For a hypothetical docking study of this compound against a target like a matrix metalloproteinase (MMP), where thiol-containing inhibitors are common, the results could be summarized in a table detailing binding energies and key amino acid interactions.

Table 1: Illustrative Docking Results for this compound with a Hypothetical Protein Target (Note: This data is for exemplary purposes and does not represent actual experimental results.)

| Docking Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -6.8 | His120, Glu121 | Hydrogen Bond |

| Leu80, Val115 | Hydrophobic Interaction | ||

| Zn2+ | Metal Coordination (via Thiol) | ||

| 2 | -6.5 | His120, Tyr140 | Hydrogen Bond, Pi-Alkyl |

| Leu80, Ala82 | Hydrophobic Interaction | ||

| Zn2+ | Metal Coordination (via Thiol) | ||

| 3 | -6.2 | Glu121, Ser138 | Hydrogen Bond |

| Val115, Pro139 | Hydrophobic Interaction | ||

| Zn2+ | Metal Coordination (via Thiol) |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. neovarsity.org These models are invaluable in predictive toxicology and drug discovery for forecasting the activity of unsynthesized molecules, thereby prioritizing experimental efforts. frontiersin.orgsmag-ai.comnih.gov As there are no specific QSAR studies publicly available for this compound, the following sections describe the theoretical application of these methods.

Predictive Models for Derivative Properties

A theoretical QSAR model for derivatives of this compound would begin with a dataset of its analogs that have been experimentally tested for a specific biological endpoint, such as enzyme inhibition or cellular toxicity. libretexts.orgnih.gov The process involves several key steps:

Data Collection and Preparation: A dataset of this compound derivatives with their corresponding measured biological activities (e.g., IC50 or LD50 values) is compiled. europa.eu

Descriptor Calculation: For each molecule in the dataset, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP, molar refractivity), electronic properties, and topological indices. neovarsity.org

Model Development: Statistical or machine learning methods, such as Multiple Linear Regression (MLR) or Random Forest, are used to create a mathematical equation that links the calculated descriptors to the observed biological activity. frontiersin.orgnih.gov

Validation: The model's predictive power is rigorously assessed using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

Such a model could predict various properties, including therapeutic potency or toxicological endpoints. libretexts.orgljmu.ac.uk For instance, a QSAR model could be developed to predict the reproductive toxicity of new this compound derivatives, helping to flag potentially harmful compounds early in the design process. nih.gov

Table 2: Hypothetical QSAR Data for Predicting Toxicity of this compound Derivatives (Note: This data is for exemplary purposes only. Descriptors and activity values are illustrative.)

| Compound | LogP (Descriptor 1) | Total Polar Surface Area (Descriptor 2) | Experimental Activity (pLC50) | Predicted Activity (pLC50) |

| Derivative 1 | 1.85 | 60.3 | 4.2 | 4.1 |

| Derivative 2 | 2.10 | 58.1 | 4.5 | 4.4 |

| Derivative 3 | 1.60 | 75.4 | 3.9 | 4.0 |

| Derivative 4 | 2.55 | 60.3 | 4.9 | 4.8 |

| Derivative 5 | 2.80 | 58.1 | 5.1 | 5.2 |

Design of Virtual Libraries for Targeted Research

Virtual libraries are large collections of molecules that are generated in silico for computational screening before any chemical synthesis is undertaken. nih.gov This approach allows for the rapid exploration of a vast chemical space to identify promising lead candidates. nih.gov this compound can serve as a molecular scaffold, or core structure, for the design of such a library. nih.govmdpi.com

The design of a virtual library based on the this compound scaffold involves these steps:

Scaffold Definition: The core structure of this compound is defined, and points of chemical variation are identified (e.g., the carboxyl group, the thiol group, or the alkyl chain).

Building Block Selection: A diverse set of chemical reagents or "building blocks" that can be computationally attached at the defined points of variation is selected.

Library Enumeration: Software is used to virtually perform the chemical reactions, combining the scaffold with the selected building blocks to generate a large library of potential derivative structures. nih.goveurekaselect.com

Once created, this virtual library can be screened using various computational methods. For instance, structure-based virtual screening can be performed by docking each compound in the library against a specific protein target to identify molecules with high predicted binding affinity. researchgate.net Alternatively, the QSAR models described previously can be used to predict the biological activity or safety profile of the entire library, filtering out compounds with undesirable properties. frontiersin.org This multi-step computational process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient and cost-effective. nih.gov

Applications of 2 Mercaptovaleric Acid in Advanced Chemical Science and Materials Research

Role as a Chiral Auxiliary or Ligand in Asymmetric Synthesis

The presence of a stereogenic center in 2-Mercaptovaleric acid makes it a valuable tool in the field of asymmetric synthesis, where the primary goal is to control the stereochemical outcome of a reaction. It can be employed either as a chiral auxiliary, a temporary functional group that directs the stereoselectivity of a reaction, or as a chiral ligand that coordinates to a metal catalyst to create a chiral environment.

As a chiral auxiliary, this compound can be covalently attached to a substrate molecule. The inherent chirality of the auxiliary then influences the approach of reagents, leading to the preferential formation of one diastereomer over another. This diastereoselective control is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with specific three-dimensional arrangements. While the principles of chiral auxiliaries are well-established, specific and detailed research findings on the stereoselective control exerted by this compound in particular organic reactions require further investigation. The effectiveness of a chiral auxiliary is often determined by the rigidity of the transition state it helps to form and the steric hindrance it provides, guiding the incoming reactant to a specific face of the molecule.

The thiol and carboxylic acid functionalities of this compound make it an excellent candidate for use as a ligand in the design of transition metal complexes for catalysis. The sulfur and oxygen atoms can coordinate to a metal center, creating a chiral environment around the catalytically active site. This can be particularly effective in asymmetric catalysis, where the goal is to produce an excess of one enantiomer of a product.

The design of such catalysts often involves the synthesis of complexes where the metal center is the primary site of catalytic activity, and the chiral ligand, such as this compound, dictates the stereochemical outcome of the reaction. The performance of these catalysts can be fine-tuned by modifying the structure of the ligand. For instance, altering the steric bulk or electronic properties of the ligand can impact the enantioselectivity and catalytic activity of the complex. While the general principles are sound, specific examples of transition metal complexes incorporating this compound as a ligand for catalysis are an area of ongoing research.

| Application Area | Role of this compound | Key Principles |

| Stereoselective Control | Chiral Auxiliary | Temporary incorporation to direct the formation of a specific stereoisomer. |

| Asymmetric Catalysis | Chiral Ligand | Coordination to a metal center to create a chiral catalytic environment. |

Use in Complex Organic Synthesis and Reaction Methodology Development

Beyond its role in asymmetric synthesis, this compound serves as a valuable building block for the construction of more complex molecules, particularly heterocyclic compounds. Its bifunctional nature also allows for its use as a reagent in the development of novel reaction schemes.

The presence of both a thiol and a carboxylic acid group in this compound makes it a versatile precursor for the synthesis of various sulfur-containing heterocyclic compounds. For instance, it can undergo condensation reactions with carbonyl compounds or imines to form thiazolidinone derivatives. Thiazolidinones are a class of heterocyclic compounds with a wide range of biological activities, making their synthesis an important area of medicinal chemistry.

The general synthetic strategy involves the reaction of the thiol group of this compound with an imine, followed by an intramolecular cyclization involving the carboxylic acid. This approach allows for the introduction of various substituents onto the thiazolidinone ring, leading to a diverse library of compounds. While mercaptoacetic acid is more commonly cited in the synthesis of thiazolidinones, the analogous reactivity of this compound provides a pathway to novel substituted heterocycles.

The unique reactivity of the thiol and carboxylic acid groups allows for the participation of 2-Mercaptovaler

Development of Chemical Probes and Biosensors

Fluorescence-Based Probes

Fluorescence-based probes are instrumental in the sensitive and selective detection of a wide array of analytes. The design of these probes often relies on the specific chemical reactivity of a recognition element that, upon interaction with the target analyte, triggers a change in the fluorescence properties of a tethered fluorophore. While direct applications of this compound in commercially available fluorescent probes are not extensively documented, its functional groups—the thiol and the carboxylic acid—provide a versatile platform for the development of novel sensing systems.